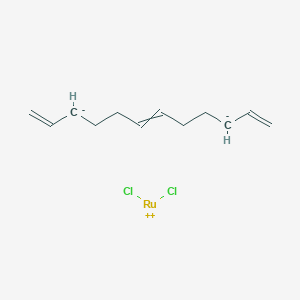
Dichlororutheniumbis(ylium); dodeca-2,6,10-triene-1,12-diide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene is a coordination compound featuring ruthenium as the central metal atom. This compound is notable for its unique structure, where the ruthenium ion is coordinated with two chlorine atoms and a ligand consisting of a dodecatriene chain with specific Z-configurations at positions 2, 6, and 10. The compound’s distinct configuration and coordination make it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene typically involves the reaction of a ruthenium precursor with the appropriate ligand under controlled conditions. One common method involves the use of ruthenium trichloride as the starting material, which is reacted with the dodecatriene ligand in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the coordination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states, often resulting in changes to the coordination environment.
Reduction: The compound can be reduced, typically involving the addition of electrons to the ruthenium center.
Substitution: Ligands coordinated to the ruthenium can be substituted with other ligands, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions often involve the use of other ligands in excess, under conditions that favor the displacement of the original ligands.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction could produce lower oxidation state species. Substitution reactions result in new coordination compounds with different ligands.
科学的研究の応用
Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization processes.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent or a probe for biological systems.
Medicine: Research is ongoing into its potential use in cancer therapy, given the unique properties of ruthenium complexes in interacting with DNA and other cellular components.
Industry: It is employed in the development of advanced materials and as a component in certain industrial catalytic processes.
作用機序
The mechanism by which Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene exerts its effects involves the coordination of the ruthenium center with various substrates. This coordination can facilitate electron transfer processes, activate small molecules, and promote catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as DNA binding in medicinal chemistry or substrate activation in catalysis.
類似化合物との比較
Similar Compounds
- Dichlororuthenium(2+);(2Z,6Z,10Z)-hexadeca-2,6,10-triene
- Dichlororuthenium(2+);(2Z,6Z,10Z)-octadeca-2,6,10-triene
Uniqueness
Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene is unique due to its specific ligand configuration and the resulting electronic and steric properties. Compared to similar compounds with different chain lengths or configurations, it may exhibit distinct reactivity and stability, making it particularly suitable for certain applications in catalysis and medicinal chemistry.
特性
IUPAC Name |
dichlororuthenium(2+);dodeca-1,6,11-triene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18.2ClH.Ru/c1-3-5-7-9-11-12-10-8-6-4-2;;;/h3-6,11-12H,1-2,7-10H2;2*1H;/q-2;;;+4/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFFVMAWJALNHN-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[CH-]CCC=CCC[CH-]C=C.Cl[Ru+2]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
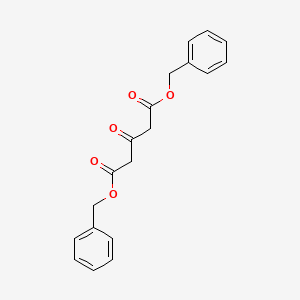
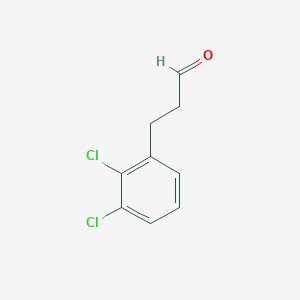


![N-Methyl-N-[6-methyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439824.png)
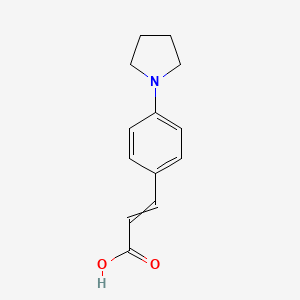
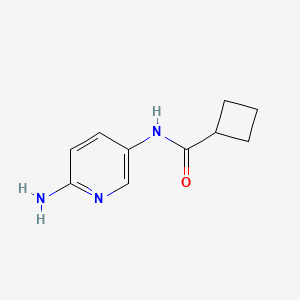
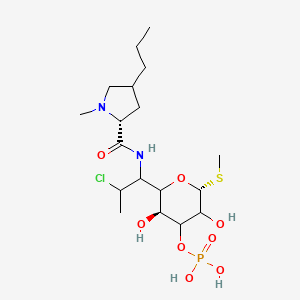

![1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine](/img/structure/B12439848.png)
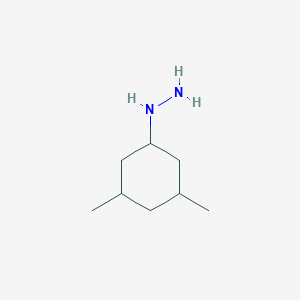


![2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B12439870.png)
